Salicylamide

Descripción

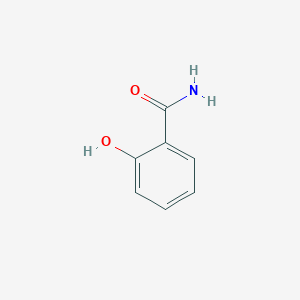

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZKKFZAGNVIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | 2-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36205-82-0 (mono-hydrochloride salt) | |

| Record name | Salicylamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021726 | |

| Record name | Salicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992), Solid | |

| Record name | 2-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

518 °F at 760 mmHg (decomposes) (NTP, 1992), 181.5 °C @ 14 MM HG, 181.50 °C. @ 760.00 mm Hg | |

| Record name | 2-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C, SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALIES, SOL IN CHLOROFORM, ALC, ETHER, Water solubility = 2.06X10+3 mg/L at 25 °C, 2060 mg/L @ 25 °C (exp) | |

| Record name | 2-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.175 at 284 °F (NTP, 1992) - Denser than water; will sink, 1.175 @ 140 °C/4 °C | |

| Record name | 2-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SALICYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER, YELLOW LEAFLETS FROM DILUTE ALCOHOL | |

CAS No. |

65-45-2 | |

| Record name | 2-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | salicylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | salicylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM8BM710ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SALICYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °F (NTP, 1992), 140 °C | |

| Record name | 2-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Salicylamide's Mechanism of Action: A Technical Guide for Researchers

Executive Summary

Salicylamide (o-hydroxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. While structurally related to salicylic acid, its pharmacological profile is distinct. Historically, its mechanism of action has been attributed primarily to the inhibition of cyclooxygenase (COX) enzymes. However, contemporary research reveals a more complex mechanism, including potent antagonism of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide provides an in-depth review of the current understanding of this compound's molecular mechanisms, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of pharmacology and drug development.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound's classification as an NSAID stems from its ability to modulate the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2] By reducing prostaglandin production, this compound exerts its analgesic and antipyretic effects.[1][3]

There are two primary isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues, responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[4]

-

COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]

Unlike aspirin, which irreversibly inhibits COX, this compound is considered a reversible inhibitor.[5] However, numerous in vitro studies have characterized this compound and its parent compound, salicylic acid, as weak or poor inhibitors of both COX-1 and COX-2 activity, especially when compared to other NSAIDs.[6][7] This suggests that direct enzymatic inhibition may not fully account for its therapeutic effects, pointing to the significance of its active metabolites or alternative molecular targets.

Prostaglandin Synthesis Pathway and this compound Inhibition

The following diagram illustrates the canonical pathway for prostaglandin synthesis and the inhibitory action of this compound.

Quantitative Data: COX Inhibition

Specific IC50 values for this compound are not consistently reported in the literature, reflecting the consensus that it is a weak direct inhibitor. The table below summarizes the qualitative findings and provides context with data for related compounds.

| Compound | Target | IC50 | Finding | Citation |

| This compound | COX-1 / COX-2 | Not Reported | Characterized as a weak or poor in vitro inhibitor. | [6][7] |

| Sodium Salicylate | COX-2 | ~5 µg/mL | Effective inhibition of PGE2 release in IL-1β–induced A549 cells. | [2] |

| Sodium Salicylate | COX-2 | >100 µg/mL | Very weak inhibitor when exogenous arachidonic acid (30 µM) is high. | [2] |

| Aspirin | COX-2 | 5.35 µM | Inhibition of LPS-induced PGE2 synthesis in RAW 264.7 macrophages. | [6] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2, often by measuring the production of Prostaglandin E2 (PGE2).

Alternative Mechanism: Aryl Hydrocarbon Receptor (AhR) Antagonism

Compelling evidence indicates that this compound is a potent antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The AhR pathway is critically involved in sensing and metabolizing xenobiotics. Upon activation by ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[2][8] This leads to the transcription of detoxification enzymes, most notably Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[1]

This compound has been shown to inhibit this pathway at multiple points:

-

Blocks Ligand Binding: It substantially blocks the binding of TCDD to the cytosolic AhR.[1]

-

Prevents DNA Binding: It completely blocks the binding of the activated AhR/ARNT complex to the XRE sequence on DNA.[1]

-

Inhibits Gene Expression: It inhibits the TCDD-induced increase in CYP1A1, CYP1A2, and CYP1B1 mRNA levels and subsequent enzyme activity.[1]

This antagonistic action on the AhR pathway is specific to this compound and is not observed with aspirin or salicylic acid.[1]

AhR Signaling Pathway and this compound Inhibition

The diagram below details the AhR signaling cascade and the inhibitory points of action for this compound.

Quantitative Data: AhR Antagonism

While a specific IC50 value for this compound's AhR antagonism is not available, the study by Vang et al. (2004) provides strong quantitative evidence of its potent inhibitory effects.

| Assay Type | Agonist | Concentration of this compound | Observed Effect | Citation |

| CYP1A1 Enzyme Activity | TCDD | 100 µM | Potent and long-lasting inhibition of TCDD-induced activity. | [1] |

| AhR-XRE Binding (EMSA) | TCDD | Not specified | Complete blockage of the TCDD-activated AhR binding to XRE. | [1] |

| Ligand-Receptor Binding | TCDD | Not specified | Substantial blockage of TCDD binding to the cytosolic AhR. | [1] |

| Gene Transcription (Luciferase Assay) | TCDD | 100 µM | Significant inhibition of TCDD-induced XRE-luciferase activity. | [1] |

Experimental Protocols: Investigating AhR Antagonism

Two key experimental techniques are used to demonstrate AhR antagonism: the Luciferase Reporter Assay and the Electrophoretic Mobility Shift Assay (EMSA).

This assay measures the transcriptional activity of the AhR by linking XRE sequences to a luciferase reporter gene. A decrease in light production in the presence of an agonist (like TCDD) and an antagonist (like this compound) indicates inhibition.

EMSA is used to detect protein-DNA interactions. A shift in the migration of a labeled DNA probe (containing the XRE sequence) on a non-denaturing gel indicates that a protein (the AhR/ARNT complex) has bound to it. This compound's ability to prevent this shift demonstrates its inhibitory effect on DNA binding.

Pharmacokinetics and Metabolism

This compound undergoes extensive first-pass metabolism in the intestine and liver. The primary metabolic pathways are glucuronidation, sulfation, and hydroxylation.

The major metabolites identified in humans are:

-

This compound glucuronide

-

This compound sulfate

-

Gentisamide (from hydroxylation) and its glucuronide conjugate

Interestingly, some metabolites of the parent compound salicylic acid, such as gentisic acid, have been shown to inhibit COX-2-dependent prostaglandin synthesis, suggesting that the metabolites of this compound may contribute significantly to its overall pharmacological activity.[6]

Other Potential Mechanisms

Research into this compound derivatives has revealed interactions with other important cellular signaling pathways, suggesting additional mechanisms that may contribute to its biological effects or could be exploited for therapeutic development.

-

STAT3 Signaling: Derivatives of this compound have been investigated as potential anticancer agents due to their ability to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and metastasis.

Conclusion

The mechanism of action for this compound is multifaceted. While it is traditionally classified as a COX-inhibiting NSAID, it is a relatively weak direct inhibitor of these enzymes in vitro. Its analgesic and antipyretic effects may be partially attributable to this activity, potentially augmented by the action of its active metabolites. Of significant interest to modern drug development is its potent and specific antagonism of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] This action, not shared by its close chemical relatives aspirin and salicylic acid, distinguishes this compound and presents novel avenues for research, particularly in toxicology, immunology, and oncology. Future research should focus on quantifying the relative contributions of COX inhibition and AhR antagonism to its overall therapeutic and toxicological profile.

References

- 1. The drug this compound is an antagonist of the aryl hydrocarbon receptor that inhibits signal transduction induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-based inhibition of CYP1A1 and CYP3A4 by the furanocoumarin chalepensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aminosalicylic Acid, A Weak Agonist for Aryl Hydrocarbon Receptor That Induces Splenic Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of aryl hydrocarbon receptor allosteric antagonists from clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unraveling the Crystalline Architecture of Salicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of salicylamide, a non-prescription analgesic and antipyretic drug. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial for drug development, formulation, and ensuring therapeutic efficacy. This document details the crystallographic data of its known polymorphs, outlines the experimental protocols for their determination, and visualizes the key molecular interactions that govern its crystal packing.

Introduction to the Crystal Structure of this compound

This compound (2-hydroxybenzamide) is known to exist in at least two polymorphic forms under different pressure conditions. The ambient pressure form, designated as Form I , crystallizes in a monoclinic system. Upon the application of high pressure (0.2 GPa), a second polymorph, Form II , is formed, which belongs to the orthorhombic crystal system.[1] The stability and interconversion of these forms are critical considerations in pharmaceutical manufacturing.

The crystal packing of this compound is dominated by a network of hydrogen bonds. These include a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group, which is a characteristic feature of o-hydroxy-substituted benzamides.[2][3] Intermolecular hydrogen bonds involving the amide and hydroxyl groups further connect the molecules into dimers and extended chains, defining the three-dimensional architecture of the crystal lattice.[2][4]

Crystallographic Data of this compound Polymorphs

The crystallographic data for Form I and Form II of this compound are summarized below. These data have been compiled from single-crystal X-ray diffraction studies and are essential for the unambiguous identification and characterization of these polymorphic forms.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | This compound Form I (Ambient Pressure) | This compound Form II (High Pressure) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | I2/a (or C2/c) | P2₁2₁2₁ |

| a (Å) | 12.92 | Data not available in search results |

| b (Å) | 4.98 | Data not available in search results |

| c (Å) | 21.04 | Data not available in search results |

| α (°) | 90 | 90 |

| β (°) | 91.8 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1353.0 | Data not available in search results |

| Z | 8 | Data not available in search results |

| CCDC Number | 751100[5] | Data not available in search results |

Note: Detailed unit cell parameters for Form II were not available in the provided search results. Researchers are encouraged to consult the Cambridge Structural Database (CSDC) for the complete crystallographic information file (CIF) for both polymorphs.

Molecular and Supramolecular Structure

The molecular structure of this compound and its arrangement within the crystal lattice are pivotal to its physicochemical properties.

The crystal packing is stabilized by a network of hydrogen bonds, leading to the formation of supramolecular synthons. In Form I, molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the amide groups. These dimers are further linked by O-H···O hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of a neighboring dimer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and this compound and Their Thiol Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Degradation Pathways (Biotransformation)

An In-Depth Technical Guide to the Degradation Pathways of Salicylamide

Introduction

This compound (2-hydroxybenzamide) is an active pharmaceutical ingredient with analgesic and antipyretic properties.[1][2] Structurally related to salicylic acid, it functions by inhibiting cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins involved in pain and inflammation.[2] Despite its therapeutic uses, the efficacy of this compound is significantly influenced by its extensive and rapid metabolism.[3] Understanding the metabolic fate and chemical stability of this compound is critical for drug development professionals and researchers in pharmacology and medicinal chemistry. This guide provides a comprehensive technical overview of the known metabolic and chemical degradation pathways of this compound, supported by quantitative data and detailed experimental methodologies.

Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract.[3] It undergoes extensive first-pass metabolism, primarily in the gastrointestinal mucosa and the liver.[3] A crucial distinction in its metabolism is that, unlike aspirin, this compound is not hydrolyzed to salicylic acid in the body; its therapeutic activity resides within the intact molecule.[3][4][5] The primary metabolic routes are Phase II conjugation reactions, with a minor contribution from Phase I oxidation.

Phase II Conjugation Reactions (Major Pathways)

Conjugation reactions are the predominant metabolic pathways for this compound, converting the parent drug into more water-soluble, inactive metabolites that are readily excreted.

-

Glucuronidation: This is the principal metabolic pathway in humans. The phenolic hydroxyl group of this compound is conjugated with glucuronic acid to form this compound glucuronide. This metabolite accounts for the largest fraction of an administered dose excreted in urine.[3][6]

-

Sulfation: this compound also undergoes conjugation with a sulfate group to form this compound sulfate. This pathway is capacity-limited and can become saturated at single oral doses between 600 mg and 1 g in humans.[3] While significant in humans, sulfation is the almost exclusive metabolic route in dogs, highlighting a key species-specific difference in metabolism.[7][8]

Phase I Oxidation (Minor Pathway)

-

Hydroxylation: A smaller portion of this compound is metabolized via hydroxylation to form 2,5-dihydroxybenzamide, also known as gentisamide.[3][7] This active metabolite subsequently undergoes its own Phase II conjugation, primarily with glucuronic acid to form gentisamide glucuronide, before excretion.[3][6][9]

Excretion of Metabolites

This compound and its metabolites are rapidly eliminated from the body, almost entirely through the kidneys. In individuals with normal renal and hepatic function, between 90% and 100% of a single oral dose is excreted in the urine within 24 hours, with less than 5% appearing as the unchanged parent drug.[3] The apparent elimination half-life for this compound and its metabolites has been estimated at approximately 1.2 hours.[3]

Data Presentation: Metabolite Excretion

The quantitative distribution of this compound metabolites varies significantly between species. The following table summarizes the urinary excretion profiles in humans and dogs.

| Metabolite | Percentage of Oral Dose Excreted in Urine |

| Humans[3][7][8] | |

| This compound Glucuronide | 40 - 70% |

| This compound Sulfate | 25 - 50% |

| Gentisamide Glucuronide | 5 - 15% |

| Unchanged this compound | < 5% |

| Total Recovery (24h) | 90 - 100% |

Chemical Degradation Pathways

While stable in its solid crystalline state, this compound is susceptible to degradation under specific chemical conditions, including hydrolysis, photodegradation, and oxidation.[10]

-

Hydrolysis: The amide bond in this compound is notably resistant to acid-catalyzed cleavage under conditions simulating the gastrointestinal environment.[10] However, under more stringent laboratory conditions, the amide can be hydrolyzed. The reaction follows first-order kinetics and can be catalyzed by either strong acid or strong base, yielding salicylic acid and ammonia.[2][11][12]

-

Photodegradation: this compound is sensitive to light and may develop a slight pink discoloration upon exposure.[4][13] In the atmosphere, vapor-phase this compound is estimated to be degraded by photochemically produced hydroxyl radicals, with a calculated half-life of approximately 12 hours.[13]

-

Oxidation: Under oxidative stress, this compound can form various degradation products, including colored compounds.[2] The formation of phenolic dimers or quinonoid structures has also been suggested as a potential oxidative degradation route.[2]

Experimental Protocols for Degradation Analysis

The analysis of this compound and its degradation products requires robust analytical methods. High-performance liquid chromatography (HPLC) is the predominant technique for quantifying the drug and its metabolites in biological matrices.

Protocol: HPLC Analysis of this compound and its Metabolites

This protocol is a composite based on established methods for the simultaneous or separate analysis of this compound and its conjugated and hydroxylated metabolites in biological fluids.[7][9][14]

Objective: To quantify this compound, this compound glucuronide, this compound sulfate, gentisamide, and gentisamide glucuronide in plasma or urine.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma or urine in a microcentrifuge tube, add 400 µL of ice-cold ethanol containing a suitable internal standard (e.g., salicylic acid methylamide).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for direct injection or further processing.

-

-

Chromatographic Systems:

-

System A (for Conjugated Metabolites):

-

Column: C18 reverse-phase column (e.g., µBondapak C18, 10 µm).

-

Technique: Reverse-phase ion-pair chromatography.

-

Mobile Phase: An aqueous buffer (e.g., 0.085 M potassium dihydrogenphosphate, pH 3.35) mixed with an organic modifier like methanol and an ion-pairing reagent (e.g., tetrabutylammonium phosphate).

-

Detection: UV detector set to an appropriate wavelength (e.g., 230 nm).

-

-

System B (for this compound and Gentisamide):

-

-

Calibration:

-

For parent compounds (this compound, gentisamide), create calibration curves using standards of known concentrations.

-

For conjugated metabolites, where pure standards may be unavailable, calibration can be achieved via partial enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase). The concentration is determined by correlating the decrease in the conjugate peak area with the concomitant increase in the free drug peak area.[9]

-

Protocol: Analysis of Amide Bond Hydrolysis

This method provides a simple way to quantify chemical hydrolysis by measuring the ammonia evolved from the cleavage of the amide bond.[15]

Objective: To determine the extent of this compound hydrolysis.

Methodology:

-

Hydrolysis Reaction:

-

Accurately weigh a sample of this compound and place it in a round-bottom flask.

-

Add a defined volume of 20% hydrochloric acid (HCl).

-

Reflux the mixture for a specified time (e.g., 60 minutes) to induce hydrolysis.

-

Allow the solution to cool to room temperature.

-

-

Ammonia Evolution:

-

Transfer the cooled solution to a beaker suitable for use with an ammonia gas-sensing electrode.

-

Add a concentrated sodium hydroxide (NaOH) solution to raise the pH above 11. This converts the ammonium ions (NH₄⁺) formed during hydrolysis into ammonia gas (NH₃).

-

-

Quantification:

-

Immediately immerse the calibrated ammonia gas-sensing electrode into the solution.

-

Record the potential difference (mV) once the reading stabilizes.

-

Determine the concentration of ammonia from a calibration curve prepared with ammonium chloride standards. The amount of ammonia detected corresponds directly to the amount of this compound that was hydrolyzed.

-

Conclusion

The degradation of this compound is characterized by two distinct sets of pathways. Metabolically, it is rapidly and efficiently biotransformed, primarily through glucuronidation and sulfation, into inactive, excretable conjugates. This extensive first-pass metabolism is a key determinant of its pharmacokinetic profile and therapeutic efficacy. Chemically, this compound is relatively stable but can be degraded via hydrolysis, photodegradation, or oxidation under specific environmental or experimental conditions. A thorough understanding of these degradation routes, facilitated by robust analytical protocols, is essential for the formulation of stable dosage forms and the accurate interpretation of pharmacokinetic and pharmacodynamic data in preclinical and clinical research.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. veeprho.com [veeprho.com]

- 3. drugs.com [drugs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 65-45-2 [chemicalbook.com]

- 6. The influence of pyrogen-induced fever on this compound metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Determination of this compound and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KINETICS OF this compound HYDROLYSIS. - ProQuest [proquest.com]

- 12. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]

- 13. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. High-performance liquid chromatographic method for the quantitation of this compound and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of Salicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of salicylamide (2-hydroxybenzamide), a common analgesic and antipyretic agent. This document details the principles, experimental protocols, and data interpretation for the characterization and quantification of this compound, serving as a vital resource for quality control, metabolic studies, and drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative analysis of this compound, based on the absorption of ultraviolet light by its aromatic system and conjugated amide group.

Quantitative Data

| Parameter | Value | Solvent |

| λmax 1 | 235 nm | Methanol, Water[1] |

| λmax 2 | 302 nm | Methanol, Water[1] |

| λmax 3 | 308 nm | Not specified[1] |

Experimental Protocol: Quantitative Analysis of this compound

Objective: To determine the concentration of this compound in a sample using a calibration curve.

Instrumentation: A calibrated UV-Vis spectrophotometer.

Materials:

-

This compound reference standard

-

Methanol (spectroscopic grade)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in a known volume of methanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Preparation of Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from, for example, 2 to 10 µg/mL.

-

Preparation of Sample Solution: Prepare the sample containing this compound by dissolving it in methanol and diluting it to fall within the concentration range of the working standards.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the λmax of this compound (e.g., 302 nm).

-

Use methanol as the blank to zero the instrument.

-

Measure the absorbance of each working standard solution and the sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the qualitative identification of this compound by probing the vibrational frequencies of its functional groups.

Quantitative Data: Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3398, 3190 | O-H and N-H stretching |

| 3390, 3200 | Asymmetric and Symmetric N-H stretching[2] |

| 3060 | Aromatic C-H stretching[2] |

| ~3010 (broad) | O-H stretching (dimer)[2] |

| 1680 | Aromatic C=O stretching (Amide I)[2] |

| 1630 | N-H bending (Amide II)[2] |

| 1595, 1495, 1450 | C=C stretching (aromatic skeletal vibrations)[2] |

| 1425 | C-N stretching[2] |

| 1250 | C-O stretching (Ar-OH)[2] |

Experimental Protocol: Analysis by KBr Pellet Method

Objective: To obtain the infrared spectrum of solid this compound.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrophotometer.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the collar of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan with an empty sample holder prior to sample analysis.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands in the spectrum and compare them with the known values for this compound to confirm its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Quantitative Data: Chemical Shifts (δ) in DMSO-d₆

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 13.40 | br. s | 1H | Ar-OH[2] |

| 8.46 | br. s | 1H | -NH₂ (trans to C=O)[2] |

| 7.94 | br. s | 1H | -NH₂ (cis to C=O)[2] |

| 7.89 | d | 1H | Aromatic H[2] |

| 7.43 | t | 1H | Aromatic H[2] |

| 6.93 | d | 1H | Aromatic H[2] |

| 6.85 | t | 1H | Aromatic H[2] |

¹³C NMR Data

Specific chemical shift values for all seven carbon atoms can be found in the literature and spectral databases.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing and Interpretation:

-

Process the spectra (phasing, baseline correction, and integration for ¹H NMR).

-

Reference the chemical shifts to the TMS signal (0 ppm).

-

Assign the signals to the respective protons and carbons in the this compound structure.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Quantitative Data: Mass-to-Charge Ratios (m/z)

| m/z | Ion Assignment |

| 137 | Molecular ion [M]⁺ |

| 120 | [M - NH₃]⁺ |

| 92 | [M - NH₃ - CO]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and study its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an electron ionization source (e.g., as part of a GC-MS system).

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the ion source. If using a GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.

-

-

Ionization:

-

Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

-

Fragmentation:

-

The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight of this compound (137.14 g/mol ).

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

-

Visualizations

Analytical Workflow for this compound

Caption: General workflow for the spectroscopic analysis of this compound.

This compound Structure and Key Spectroscopic Correlations

Caption: Correlation of this compound's structure with its key spectroscopic features.

References

Unveiling the Multifaceted Biological Activities of Salicylamide: A Technical Guide for Researchers

An In-depth Exploration of Salicylamide's Bioactivity, Experimental Protocols, and Signaling Pathway Interactions for Researchers, Scientists, and Drug Development Professionals.

This compound, a derivative of salicylic acid, has long been recognized for its analgesic, antipyretic, and anti-inflammatory properties. Historically used in over-the-counter pain relievers, recent scientific investigations have unveiled a broader and more complex spectrum of biological activities, positioning it as a molecule of significant interest in contemporary drug discovery and development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its diverse pharmacological effects, the experimental methodologies used to elucidate these activities, and its intricate interactions with key cellular signaling pathways.

Quantitative Analysis of this compound's Biological Activities

The biological efficacy of this compound and its derivatives has been quantified across various assays, revealing a range of inhibitory concentrations. The following tables summarize the key quantitative data available, providing a comparative landscape of its activity against different biological targets.

| Anti-Inflammatory Activity | Target | Inhibitory Concentration (IC50) | Cell Line/System |

| Sodium Salicylate (as a proxy for this compound) | COX-2 Expression | ≈ 5 µM[1] | Human Foreskin Fibroblasts |

| Anticancer Activity of this compound Derivatives | Compound | Target Cell Line | Inhibitory Concentration (IC50) |

| O-alkylamino-tethered this compound derivative (9a) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 ± 0.37 μM | |

| O-alkylamino-tethered this compound derivative (9a) | MCF-10A (Non-tumorigenic Breast Epithelial) | > 60 μM |

| Antiviral Activity of this compound Derivatives | Compound | Virus | Inhibitory Concentration (IC50) |

| This compound derivative 50 | Hepatitis B Virus (HBV) | 0.52 µM | |

| This compound derivative 56 | Hepatitis B Virus (HBV) | 0.47 µM |

Core Mechanisms of Action and Signaling Pathway Interactions

This compound exerts its biological effects through modulation of several key signaling pathways. Its primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes, antagonism of the aryl hydrocarbon receptor (AhR), and interference with the STAT3 and Wnt/β-catenin signaling cascades.

Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. While direct enzymatic inhibition of COX-1 and COX-2 by this compound is considered weak, a significant part of its anti-inflammatory effect is believed to stem from the suppression of COX-2 gene expression[1].

Aryl Hydrocarbon Receptor (AhR) Antagonism

This compound has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. Upon binding of a ligand, such as the environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes like cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1). This compound has been shown to block the binding of TCDD to AhR, thereby inhibiting this signaling cascade.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Aberrant STAT3 activation is implicated in various cancers. This compound and its derivatives have been shown to inhibit the STAT3 signaling pathway. It is proposed that the salicylic acid moiety acts as a phosphotyrosine mimetic, binding to the SH2 domain of STAT3. This interaction can prevent the dimerization and subsequent phosphorylation of STAT3, thereby inhibiting its translocation to the nucleus and the transcription of its target genes.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. While the direct interaction of this compound with this pathway is an area of ongoing research, studies on salicylates suggest an inhibitory effect on β-catenin expression. In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target gene transcription. Salicylates may interfere with this process by reducing the levels of β-catenin.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed protocols for key in vitro assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.

-

Inhibitor Addition: Add the test compound (this compound) at various concentrations to the designated wells. Include wells for a positive control (known inhibitor) and a negative control (solvent only).

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride or a strong acid).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Hepatitis B Virus (HBV) Replication Assay

This assay is used to evaluate the antiviral activity of compounds against HBV replication in a cell-based system.

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome)

-

Cell culture medium

-

This compound dissolved in DMSO

-

Reagents for DNA extraction

-

Reagents for quantitative PCR (qPCR)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and allow them to grow to a confluent monolayer.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the plates for a period of 6-8 days, changing the medium and reapplying the compound every 2 days.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

-

DNA Extraction: Extract HBV DNA from the supernatant.

-

qPCR Analysis: Quantify the amount of HBV DNA using qPCR.

-

Data Analysis: Calculate the percentage of inhibition of HBV replication for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.

Conclusion

This compound, a compound with a long history in medicine, is re-emerging as a molecule with a surprisingly diverse and potent range of biological activities. Its ability to modulate key signaling pathways, including those central to inflammation, xenobiotic metabolism, and cancer, underscores its potential for further therapeutic development. This technical guide provides a foundational resource for researchers interested in exploring the multifaceted biological landscape of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into its mechanisms of action and to accelerate the discovery of novel therapeutic applications for this intriguing molecule and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Salicylamide Pharmacokinetics and Metabolism

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, a non-prescription analgesic and antipyretic agent. While structurally related to salicylates, this compound is not hydrolyzed to salicylate in vivo and thus possesses a distinct metabolic profile.[1] This document details its absorption, distribution, metabolism, and excretion (ADME) properties, presents quantitative data in tabular format for ease of comparison, outlines key experimental protocols, and includes visualizations of metabolic and experimental workflows.

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism, which significantly influences its bioavailability and therapeutic action.

Absorption

Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract in fasting individuals.[1] However, the presence of lipids can decrease the concentration of free this compound at the intestinal mucosa, potentially altering the metabolic ratio of its conjugates.[2]

Distribution

This compound diffuses quickly into various body tissues.[3] Unlike salicylic acid, it does not bind appreciably to plasma proteins, which facilitates its wide distribution.[4] Animal studies have shown that it rapidly diffuses into the brain.[3]

Metabolism

The metabolism of this compound is extensive and occurs predominantly during its first pass through the gut wall and liver.[1][5] This process involves three primary pathways: glucuronidation, sulfation, and hydroxylation.

-

Glucuronidation: This is a major metabolic pathway in adults, leading to the formation of this compound glucuronide (SAMG).[1][6] Glucuronidation is considered a lower-affinity, high-capacity pathway.[7]

-

Sulfation: This pathway produces this compound sulfate (SAMS). It is the principal metabolic route in children and is characterized as a high-affinity, high-capacity pathway in rats.[1][7] The availability of inorganic sulfate can be a rate-limiting factor for this pathway.[8]

-

Hydroxylation: A minor pathway involves the hydroxylation of this compound to gentisamide (GAM), which is subsequently metabolized further into gentisamide glucuronide and gentisamide sulfate.[7][9]

Significant species differences exist in the extent and location of first-pass metabolism. In rabbits, the total first-pass effect is approximately 95%, with the intestine and liver contributing about 30% and 65%, respectively.[5] In rats, the overall first-pass metabolism is around 60%, with the intestine accounting for 20% and the liver for 40%.[5] Furthermore, the primary site for glucuronidation and sulfation varies between species; for instance, in rats, glucuronidation occurs mainly in the intestine while sulfation is predominant in the liver.[5]

Excretion

This compound and its metabolites are rapidly and quantitatively excreted in the urine.[6] In individuals with normal renal and hepatic function, approximately 90-100% of a single oral dose is eliminated within 24 hours.[1] The apparent elimination half-life of this compound and its metabolites has been estimated to be around 1.2 hours in healthy adults, based on urinary excretion data.[1]

Data Presentation: Quantitative Pharmacokinetics and Metabolism

The following tables summarize key quantitative data on this compound's pharmacokinetic parameters, urinary excretion profile, and enzyme kinetics.

Table 1: Pharmacokinetic Parameters of this compound in Various Species

| Parameter | Human | Rabbit | Rat | Dog |

| Apparent Elimination Half-life | ~1.2 hours[1] | - | - | 5.0 - 23.5 min (dose-dependent)[10] |

| Bioavailability | Low due to extensive first-pass metabolism[1] | ~5% (estimated from 95% first-pass metabolism)[5] | ~40% (estimated from 60% first-pass metabolism)[5] | 24% - 76% (dose-dependent)[10] |

| First-Pass Metabolism | Extensive[1] | ~95%[5] | ~60%[5] | Dose-dependent[10] |

| Clearance | - | - | - | 0.60 - 3.4 L/min (dose-dependent)[10] |

| Protein Binding | Not appreciable[4] | - | - | - |

Table 2: Urinary Excretion of this compound Metabolites in Humans (% of Oral Dose)

| Metabolite | Percentage of Dose Excreted in Urine |

| Total Recovery | 97.1% - 100.1%[9] |

| This compound Glucuronide | 40% - 70%[1] |

| This compound Sulfate | 25% - 50%[1] |

| Gentisamide Glucuronide | 5% - 10%[1] |

| Unchanged this compound | < 5%[1] |

Table 3: Kinetic Parameters for this compound Metabolism in Isolated Rat Hepatocytes

| Metabolic Pathway | Apparent Km (mM) | Vmax (nmol/min/106 cells) |

| Sulfoconjugation | 0.006[8] | 0.5 - 2.1 (dependent on sulfate concentration)[8] |

| Glucuronidation | 0.19[8] | 1.28[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's pharmacokinetics and metabolism.

Determination of this compound and Metabolites by HPLC

This protocol describes a high-performance liquid chromatographic (HPLC) method for the simultaneous quantification of this compound and its major metabolites in biological fluids.[9][11]

-

Objective: To measure the concentrations of this compound, this compound glucuronide, this compound sulfate, gentisamide, and its conjugates in serum, urine, or saliva.

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (serum, saliva, or urine), add 200 µL of ethanol containing a suitable internal standard (e.g., p-hydroxybenzoic acid).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the sample at 2000 x g for 10 minutes.

-

Inject a 20-50 µL aliquot of the clear supernatant directly into the HPLC system. For increased sensitivity for the parent drug, an organic extraction from serum or saliva may be performed prior to analysis.[9]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., µBondapak C18) is typically used.[11]

-

Mobile Phase: A common mobile phase consists of 0.085 M potassium dihydrogenphosphate (pH adjusted to 3.35) with a flow gradient.[11] For separating this compound and its direct conjugates, reverse-phase ion-pair chromatography can also be employed.[9]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 302 nm.[4]

-

-

Quantification: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations. For conjugated metabolites where authentic standards may be unavailable, calibration curves can be obtained via partial enzymatic hydrolysis.[9]

In Situ Perfused Rat Liver Model for Metabolism Studies

This model allows for the investigation of hepatic metabolism and the first-pass effect in a controlled environment, isolating the liver from other organs like the intestine.[7][12]

-

Objective: To characterize the kinetics of this compound's hepatic sulfation, glucuronidation, and hydroxylation pathways.

-

Surgical Preparation:

-

A male Wistar rat is anesthetized.

-

The bile duct is cannulated for bile collection.

-

The portal vein and inferior vena cava are cannulated to allow for perfusion of the liver. The liver is surgically isolated from systemic circulation.

-

-

Perfusion Procedure:

-

The liver is perfused in a single-pass mode with a Krebs-Henseleit bicarbonate buffer (pH 7.4), oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

This compound, dissolved in the perfusion buffer, is infused into the portal vein at a constant rate to achieve steady-state concentrations.

-

Samples of the effluent perfusate and bile are collected at timed intervals.

-

-

Experimental Variations:

-

Analysis: The collected perfusate and bile samples are analyzed by HPLC (as described in Protocol 3.1) to determine the concentrations of this compound and its metabolites. The hepatic extraction ratio, clearance, and formation rates of metabolites are then calculated.